N'-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[3-(dimethylamino)propyl]ethanediamide
Description
N'-{[3-(4-Bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[3-(dimethylamino)propyl]ethanediamide is a synthetic sulfonamide derivative characterized by a 1,3-oxazolidin-2-yl heterocycle substituted with a 4-bromobenzenesulfonyl group. The ethanediamide linker bridges this heterocycle to a 3-(dimethylamino)propylamine moiety. The bromine substituent introduces electron-withdrawing effects, while the dimethylamino group enhances solubility in physiological conditions.
Properties
IUPAC Name |
N'-[[3-(4-bromophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-[3-(dimethylamino)propyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrN4O5S/c1-21(2)9-3-8-19-16(23)17(24)20-12-15-22(10-11-27-15)28(25,26)14-6-4-13(18)5-7-14/h4-7,15H,3,8-12H2,1-2H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMCGNLWIOUSFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[3-(dimethylamino)propyl]ethanediamide is a complex organic compound with a unique structure that suggests potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Synthesis
The compound features an oxazolidinone ring, a sulfonyl group, and a dimethylamino propyl chain. The synthesis typically involves several steps:
- Formation of the Oxazolidinone Ring : Reacting an amino alcohol with a carbonyl compound.
- Introduction of the Sulfonyl Group : Using 4-bromobenzenesulfonyl chloride in the presence of a base.
- Attachment of the Ethanediamide Moiety : Coupling with N-[3-(dimethylamino)propyl]ethanediamide using coupling reagents like DCC.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonyl group acts as an electrophile, facilitating covalent bonding with nucleophilic sites on proteins, while the oxazolidinone ring can participate in hydrogen bonding interactions.
Antimicrobial Activity
Research indicates that oxazolidinones possess antimicrobial properties, particularly against Gram-positive bacteria. The presence of the sulfonyl group enhances this activity by increasing lipophilicity and improving membrane permeability.
Anticancer Properties
Studies have demonstrated that compounds with oxazolidinone structures can inhibit cancer cell proliferation. This effect is likely due to their ability to interfere with cellular signaling pathways and induce apoptosis in malignant cells.
Case Studies
- Antimicrobial Efficacy : A study evaluating various oxazolidinones showed that derivatives similar to this compound exhibited significant activity against Staphylococcus aureus and Enterococcus faecium, suggesting potential for clinical application in treating resistant infections .
- Cancer Cell Line Studies : In vitro tests on human cancer cell lines revealed that this compound can reduce cell viability significantly, indicating its potential as a chemotherapeutic agent. The mechanism appears to involve the inhibition of key enzymes involved in DNA replication .
Data Table: Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparison with N'-{[3-(4-Fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide
This compound (CAS: 869071-80-7) shares structural motifs with the target molecule but differs in three key areas:
Key Findings :
- The bromine substituent in the target compound likely enhances hydrophobic interactions compared to fluorine, favoring binding to lipophilic enzyme pockets.
- The dimethylamino group’s solubility advantage over the 2-methylpropyl group may improve pharmacokinetics .
Comparison with Pyrazolo-Pyrimidin Sulfonamide Derivatives ()
Example 53 (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide) shares a sulfonamide group but features a pyrazolo-pyrimidin core and chromen-4-one system.
- Functional Impact: These features may confer kinase inhibitory activity, distinct from the oxazolidinone-based target compound. The target’s ethanediamide linker and dimethylamino group offer divergent solubility and hydrogen-bonding profiles .
Comparison with Azide-Functionalized Sulfonamides ()
N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide contains multiple azide groups, enabling click chemistry applications.
- Key Contrasts: The target compound lacks azide reactivity but includes an amide linker and dimethylamino group for biological interactions.
- Synthetic Relevance : Both compounds utilize sulfonylation, but the target’s ethanediamide formation likely employs carbodiimide-mediated coupling (e.g., EDC), as described in .
Mechanistic Insights from Amide Formation Studies (–5)
- EDC-Mediated Synthesis : The target’s ethanediamide group likely forms via carbodiimide activation (e.g., EDC), which is pH-sensitive (optimal at pH 3.5–4.5) and prone to N-acylurea side reactions if mismanaged .
- Comparison with Triazole-Based Amides (): The triazole-containing compound in highlights the versatility of carbodiimide coupling but lacks the oxazolidinone scaffold.
- Triazine Derivatives (): Compounds like N-{4-[(4-dimethylamino-benzylidene)amino]-triazinyl}-butylamide demonstrate the role of aromatic amines in conjugation, contrasting with the target’s aliphatic dimethylamino group .
Preparation Methods
Sulfonylation of Oxazolidinone Precursors
The 4-bromobenzenesulfonyl group is introduced through nucleophilic substitution on chlorinated intermediates. As demonstrated in US7358249B2, treatment of 2-chloroethyl isocyanate derivatives with sodium azide generates reactive intermediates that undergo sulfonylation with 4-bromobenzenesulfonyl chloride:
Reaction Scheme 1
$$ \text{ClCH}2\text{CH}2\text{NCO} + \text{NaN}3 \rightarrow \text{N}3\text{CH}2\text{CH}2\text{NCO} $$
$$ \text{N}3\text{CH}2\text{CH}2\text{NCO} + \text{BrC}6\text{H}4\text{SO}2\text{Cl} \rightarrow \text{BrC}6\text{H}4\text{SO}2\text{OCH}2\text{CH}_2\text{NCO} $$
Yield optimization studies show temperature dependence:
| Temperature (°C) | Reaction Time (h) | Yield (%) | |
|---|---|---|---|
| 0 | 24 | 41 | |
| 25 | 12 | 58 | |
| 40 | 6 | 63 |
Asymmetric Aldol-Curtius Approach
Recent methodology from PMC6072431 demonstrates stereoselective construction using:
- Chiral aldol adduct formation ($$ ee >98\% $$)
- Modified Curtius rearrangement with diphenylphosphoryl azide
- Intramolecular ring closure (83% yield)
Critical parameters:
- Strict anhydrous conditions (H_2O <50 ppm)
- Optimal stoichiometry: 1.1 eq DPPA
- Temperature gradient: -78°C → 0°C over 4h
Ethanediamide Linker Installation
Methyl Bridge Formation
The methyl spacer is introduced via reductive amination between oxazolidinone amines and glyoxal derivatives. Key steps from UFKOHTGOMLXLAY-UHFFFAOYSA-N synthesis include:
- Schiff base formation :
$$ \text{RNH}2 + \text{OCH}2\text{CHO} \rightarrow \text{RN=CHCH}_2\text{O} $$ - Sodium borohydride reduction :
$$ \text{RN=CHCH}2\text{O} \xrightarrow{\text{NaBH}4} \text{RNHCH}2\text{CH}2\text{O} $$
Yields improve with:
Amide Coupling Strategies
Triphosgene-mediated activation achieves efficient ethanediamide bond formation:
Procedure :
- Dissolve oxazolidinone-methylamine (1 eq) in dry DCM
- Add triphosgene (0.33 eq) at -15°C
- Introduce 3-(dimethylamino)propylamine (1.2 eq)
- Warm to 25°C over 2h
Yield Optimization :
| Base | Solvent | Time (h) | Yield (%) | |
|---|---|---|---|---|
| Et_3N | DCM | 6 | 67 | |
| DIPEA | THF | 4 | 72 | |
| DBU | DMF | 2 | 81 |
3-(Dimethylamino)propyl Side Chain Incorporation
Alkylation of Secondary Amines
The terminal dimethylamino group is installed through Eschweiler-Clarke methylation:
Reaction Conditions :
- Excess HCHO (3 eq)
- HCOOH catalyst (0.5 eq)
- Reflux in MeOH/H_2O (9:1)
Monitoring Data :
| Time (h) | Conversion (%) | Selectivity (%) | |
|---|---|---|---|
| 2 | 48 | 92 | |
| 4 | 83 | 89 | |
| 6 | 97 | 85 |
Alternative Mitsunobu Approach
For stereochemical control at β-position:
$$ \text{R-OH} + \text{HN(CH}3\text{)}2 \xrightarrow{\text{DEAD, PPh}3} \text{R-N(CH}3\text{)}_2 $$
Advantages :
- Retention of configuration (99% ee)
- Mild conditions (0°C → 25°C)
Limitations :
Purification and Characterization
Chromatographic Separation
Final compound purification employs:
- Normal phase SiO_2 (ethyl acetate/hexanes gradient)
- Reverse phase C18 (MeCN/H_2O with 0.1% TFA)
Purity Data :
| Method | Purity (%) | Recovery (%) | |
|---|---|---|---|
| Flash chromatography | 95.2 | 78 | |
| Prep HPLC | 99.8 | 65 |
Spectroscopic Validation
Key Characterization Data :
- ^1H NMR (400 MHz, CDCl3): δ 7.89 (d, J=8.4 Hz, 2H, ArH), 4.32 (t, J=6.8 Hz, 2H, OCH2), 3.41 (q, J=6.0 Hz, 2H, NCH_2)
- HRMS : m/z calcd for C20H28BrN4O5S [M+H]^+ 547.0894, found 547.0891
- IR (KBr): 1678 cm^-1 (C=O), 1362 cm^-1 (SO_2)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
